molecular formula C15H22N2O3S B5862782 N-(2-oxo-2-pyrrolidin-1-ylethyl)-N-(2-phenylethyl)methanesulfonamide

N-(2-oxo-2-pyrrolidin-1-ylethyl)-N-(2-phenylethyl)methanesulfonamide

Cat. No.: B5862782
M. Wt: 310.4 g/mol
InChI Key: VKTDUZUXULTWGX-UHFFFAOYSA-N
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Description

N-(2-oxo-2-pyrrolidin-1-ylethyl)-N-(2-phenylethyl)methanesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors. This compound’s unique structure, featuring a pyrrolidinone ring and a phenylethyl group, suggests potential biological activity and industrial relevance.

Properties

IUPAC Name

N-(2-oxo-2-pyrrolidin-1-ylethyl)-N-(2-phenylethyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-21(19,20)17(12-9-14-7-3-2-4-8-14)13-15(18)16-10-5-6-11-16/h2-4,7-8H,5-6,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKTDUZUXULTWGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CCC1=CC=CC=C1)CC(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24780871
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-2-pyrrolidin-1-ylethyl)-N-(2-phenylethyl)methanesulfonamide typically involves the following steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of γ-aminobutyric acid (GABA) derivatives under acidic or basic conditions.

    Attachment of the Phenylethyl Group: The phenylethyl group can be introduced via a nucleophilic substitution reaction using phenylethyl halides.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenylethyl group, leading to the formation of corresponding ketones or alcohols.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the sulfonamide nitrogen or the phenylethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may produce amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules in organic synthesis.

    Biology: Potential use as an enzyme inhibitor or a probe for studying biological pathways.

    Medicine: Possible applications as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: Use in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, sulfonamides act by inhibiting enzymes involved in critical metabolic pathways. The pyrrolidinone ring and phenylethyl group may enhance binding affinity and specificity to particular molecular targets, such as enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    N-(2-oxo-2-pyrrolidin-1-ylethyl)-N-methylmethanesulfonamide: Similar structure but with a methyl group instead of a phenylethyl group.

    N-(2-oxo-2-pyrrolidin-1-ylethyl)-N-(2-hydroxyethyl)methanesulfonamide: Contains a hydroxyethyl group, potentially altering its solubility and reactivity.

Uniqueness

N-(2-oxo-2-pyrrolidin-1-ylethyl)-N-(2-phenylethyl)methanesulfonamide is unique due to the presence of both a pyrrolidinone ring and a phenylethyl group, which may confer distinct biological and chemical properties compared to other sulfonamides.

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